molecular formula C14H15N5O B14331095 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine CAS No. 98299-44-6

3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine

Cat. No.: B14331095
CAS No.: 98299-44-6
M. Wt: 269.30 g/mol
InChI Key: PJXFDJGCORVLAD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a synthetic organic compound that features a pyrazine ring substituted with a benzyloxy group and an imidazolylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step might involve nucleophilic substitution reactions where a benzyl alcohol derivative reacts with a halogenated pyrazine.

    Formation of the imidazolylamine moiety: This could involve the reaction of a suitable amine with an imidazole derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions might target the imidazole ring or the pyrazine core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could lead to a fully saturated pyrazine ring.

Scientific Research Applications

3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyridine-2-amine: Similar structure with a pyridine ring instead of pyrazine.

    3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)quinoline-2-amine: Features a quinoline ring.

    3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-2-amine: Contains a benzene ring.

Uniqueness

The uniqueness of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

CAS No.

98299-44-6

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-3-phenylmethoxypyrazin-2-amine

InChI

InChI=1S/C14H15N5O/c1-2-4-11(5-3-1)10-20-13-12(15-6-7-16-13)19-14-17-8-9-18-14/h1-7H,8-10H2,(H2,15,17,18,19)

InChI Key

PJXFDJGCORVLAD-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=NC=CN=C2OCC3=CC=CC=C3

Origin of Product

United States

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